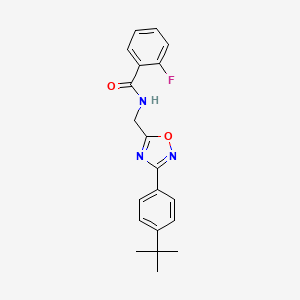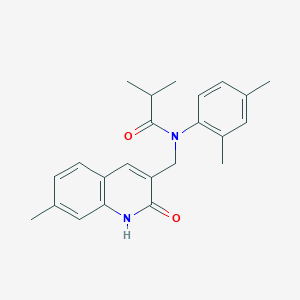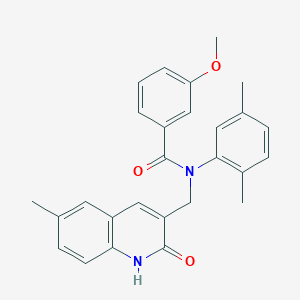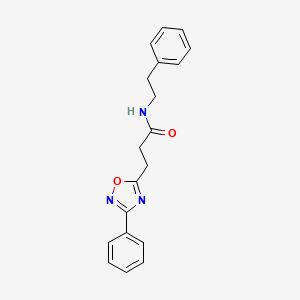
N-(2-methoxyethyl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, commonly known as MQC-1034, is a chemical compound that belongs to the class of tetrahydroquinolines. It has gained significant attention in the scientific community due to its potential therapeutic applications. MQC-1034 is a promising candidate for the development of new drugs for various diseases.
作用机制
The mechanism of action of MQC-1034 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which are involved in the development and progression of diseases. MQC-1034 has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in the development of cancer cells.
Biochemical and Physiological Effects:
MQC-1034 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, MQC-1034 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
MQC-1034 has several advantages for lab experiments. It is a highly potent and selective compound, which makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins. It is also relatively stable and can be easily synthesized in the lab. However, MQC-1034 has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on MQC-1034. One of the most promising areas is the development of new drugs for cancer treatment. MQC-1034 has shown significant anticancer activity, and further research can lead to the development of more potent and selective compounds. Another area of research is the development of drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MQC-1034 has shown neuroprotective effects, and further research can lead to the development of drugs that can slow down or stop the progression of these diseases. In addition, research can be conducted to improve the solubility and bioavailability of MQC-1034, which can increase its therapeutic potential.
合成方法
MQC-1034 can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyethanol with 3-methylbenzoyl chloride to form the intermediate compound. The intermediate is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to produce MQC-1034. The synthesis method is complex, but it can be optimized to increase the yield and purity of the compound.
科学研究应用
MQC-1034 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MQC-1034 has been found to inhibit the growth of cancer cells in vitro and in vivo. It also has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
属性
IUPAC Name |
1-(3-methylbenzoyl)-N-prop-2-enyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-11-22-20(24)17-9-10-19-16(14-17)8-5-12-23(19)21(25)18-7-4-6-15(2)13-18/h3-4,6-7,9-10,13-14H,1,5,8,11-12H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONXVYRKCCBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-N-(prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


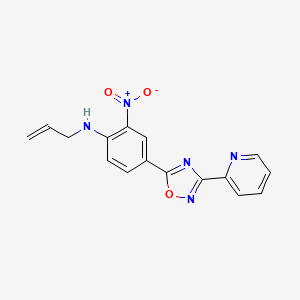

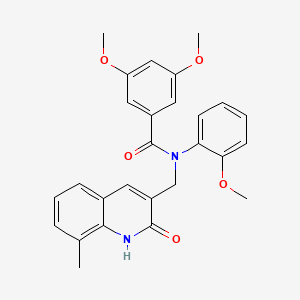
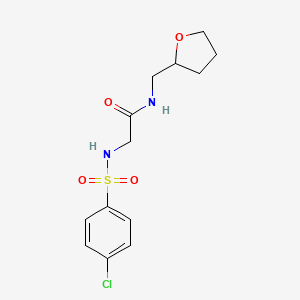


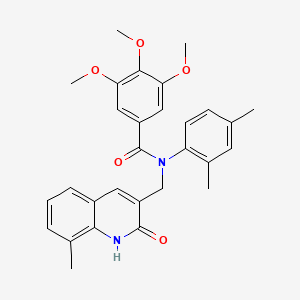
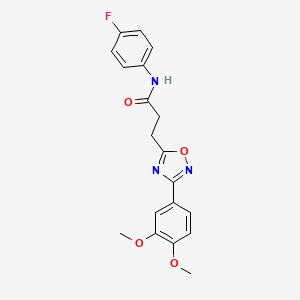
![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)
